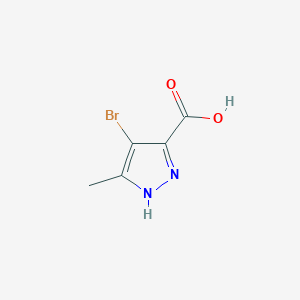

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215265. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZPNSLYWMMPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309739 | |

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82231-52-5, 861382-63-0 | |

| Record name | 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82231-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082231525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82231-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 861382-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Introduction: The Strategic Value of a Heterocyclic Building Block

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, identified by the CAS Number 82231-52-5 , is a highly functionalized pyrazole derivative.[1] While not a final drug product itself, it represents a crucial starting material—a "building block"—in the lexicon of medicinal chemistry and agrochemical synthesis. Its strategic importance lies in the specific arrangement of its functional groups: a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a methyl group for steric and electronic influence. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, its application in modern drug discovery, and essential safety protocols for laboratory handling. The pyrazole core is a well-established pharmacophore, and this particular derivative offers chemists a versatile scaffold to generate novel molecular entities with potential biological activity.[2]

Physicochemical & Structural Data

A comprehensive understanding of a compound's physical properties is foundational to its application in synthesis and screening. The data for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is summarized below.

| Property | Value | Source |

| CAS Number | 82231-52-5 | [1][3] |

| Molecular Formula | C₅H₅BrN₂O₂ | [3] |

| Molecular Weight | 205.01 g/mol | [3] |

| Appearance | White to light yellow solid (predicted) | [3] |

| Storage Conditions | 0-8 °C, dry, well-ventilated place | [3][4] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine with a 1,3-difunctionalized compound. For 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a common and reliable route involves the cyclization and subsequent bromination of a suitable precursor. The following protocol is a representative method adapted from established pyrazole synthesis literature.

The causality behind this workflow is critical. The initial esterification of a keto-acid precursor provides a stable intermediate that is amenable to cyclization with hydrazine. The subsequent bromination step is selective for the electron-rich C4 position of the pyrazole ring. Finally, saponification (hydrolysis) of the ester yields the target carboxylic acid.

Experimental Workflow: Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology

-

Cyclization:

-

In a round-bottom flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) dropwise at room temperature. The choice of hydrazine is fundamental to forming the pyrazole ring.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction and remove the solvent under reduced pressure to yield crude ethyl 5-methyl-1H-pyrazole-3-carboxylate.

-

-

Bromination:

-

Dissolve the crude product from the previous step in acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. NBS is selected as it is a reliable and manageable source of electrophilic bromine for this type of heterocycle.

-

Stir the reaction for 12-16 hours.

-

Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the bromo-ester in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution.

-

Heat the mixture to reflux for 2-3 hours until TLC indicates the disappearance of the starting material.

-

Cool the mixture to 0°C in an ice bath and acidify with 2M hydrochloric acid (HCl) until the pH is approximately 3-4, causing the product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.

-

Applications in Drug Discovery & Agrochemicals

The true value of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is realized in its role as a versatile intermediate. The pyrazole scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib. This compound serves as a key starting point for generating libraries of novel compounds for high-throughput screening.

-

Scaffold for Kinase Inhibitors: The carboxylic acid can be readily converted to an amide, a common interaction motif in kinase inhibitors. The bromo-substituent provides a handle for introducing further complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of different pockets of a target enzyme.[5]

-

Agrochemical Intermediates: Pyrazole-carboxamides are a well-known class of fungicides and insecticides. This molecule is an important intermediate for the synthesis of complex agrochemicals, such as the insecticide Chlorantraniliprole.[6]

-

Anti-inflammatory and Antimicrobial Agents: The pyrazole core is known to be a pharmacophore for cyclooxygenase (COX) enzyme inhibitors involved in inflammation.[3] This building block is used to develop novel compounds with potential anti-inflammatory, antimicrobial, and even anticancer properties.[2]

Logical Workflow: From Building Block to Lead Compound

Caption: Drug discovery workflow using the target compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Identification:

-

Precautionary Measures & Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protection: Wear appropriate protective gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust. Wash hands thoroughly after handling.[8]

-

-

Storage:

Conclusion

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined structure and versatile functional groups provide chemists with a reliable and strategically valuable starting point for the synthesis of novel, complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the discovery and development of new medicines and agrochemicals.

References

-

4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 . PubChem. [Link]

-

4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid - MySkinRecipes . MySkinRecipes. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]

-

SAFETY DATA SHEET - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid . Fisher Scientific. [Link]

Sources

- 1. 4-BROMO-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 82231-52-5 [chemicalbook.com]

- 2. 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.at [fishersci.at]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of clinically successful drugs, exhibiting a broad range of biological activities. The specific substitutions of a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid at the 3-position of the pyrazole ring confer unique physicochemical properties that are critical to its behavior in biological systems and its suitability for further chemical modification.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. Understanding these properties is paramount for researchers engaged in the design and development of novel therapeutics, as they directly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This document will delve into the known and predicted properties of this compound, and provide detailed, field-proven experimental protocols for their determination, empowering researchers to conduct their own characterizations and make informed decisions in their drug discovery endeavors.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

-

IUPAC Name: 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

-

CAS Number: 82231-52-5

-

Molecular Formula: C₅H₅BrN₂O₂

-

Molecular Weight: 205.01 g/mol [1]

-

Chemical Structure:

Core Physicochemical Properties

The physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. This section details the key parameters for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.

Summary of Physicochemical Data

| Property | Value | Source/Method |

| Molecular Weight | 205.01 g/mol | Calculated |

| Melting Point | 273-276 °C | Experimental [1] |

| Boiling Point | 410.8 ± 45.0 °C | Predicted [2] |

| Density | 1.934 ± 0.06 g/cm³ | Predicted [2] |

| pKa (acidic) | 2.70 ± 0.10 | Predicted [1] |

| Solubility | See discussion below | Inferred from related compounds |

Acidity (pKa)

The acidity of a compound, quantified by its pKa, is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. For 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, the primary acidic functional group is the carboxylic acid.

The predicted pKa of the carboxylic acid group is approximately 2.70 ± 0.10 .[1] This relatively low pKa value, compared to a simple aliphatic carboxylic acid (pKa ~4.75), is influenced by the electron-withdrawing nature of the pyrazole ring and the bromine substituent. At physiological pH (7.4), the carboxylic acid will be predominantly in its deprotonated, anionic carboxylate form, which generally enhances aqueous solubility.

Solubility

-

Aqueous Solubility: The presence of the polar carboxylic acid and the nitrogen atoms in the pyrazole ring suggests some degree of water solubility. However, the presence of the hydrophobic methyl group and the bromine atom will likely limit its solubility in water. The ionization of the carboxylic acid at neutral and basic pH will significantly enhance its aqueous solubility. It is predicted to be sparingly soluble in water, particularly at acidic pH where the carboxylic acid is protonated.

-

Organic Solvent Solubility: Based on the solubility of similar compounds like 4-bromopyrazole, which is soluble in chloroform, DMSO, and methanol, it is highly probable that 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol.[3][4][5] Its solubility in non-polar solvents like hexane is expected to be low.

Given the importance of this parameter, a detailed experimental protocol for its determination is provided in the following section.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be robust and reproducible, providing researchers with the tools to generate high-quality data.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water, buffer) at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.

Experimental Workflow:

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Steps:

-

Preparation: Accurately weigh an amount of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid that is in clear excess of its expected solubility and add it to a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid from the liquid phase, either centrifuge the vial at high speed or filter the suspension through a syringe filter (e.g., 0.22 µm PVDF).

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

-

Solution Preparation: Accurately weigh a sample of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid and dissolve it in a suitable solvent. For compounds with limited water solubility, a co-solvent system (e.g., water-methanol) may be used.

-

Instrument Setup: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa. Place the solution of the compound in a jacketed beaker to maintain a constant temperature, and immerse the calibrated pH electrode and a stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Recording: After each addition of the titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

pKa Determination: Determine the equivalence point, which is the point of steepest slope on the titration curve. The volume of titrant at the half-equivalence point corresponds to the point where half of the carboxylic acid has been neutralized. The pH at this half-equivalence point is equal to the pKa of the carboxylic acid.

Stability Profile

The stability of a compound under various conditions is a critical factor for its storage, handling, and formulation. While specific stability data for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is not extensively reported, some general considerations for bromo-pyrazole derivatives can be made.

-

pH Stability: Pyrazole rings are generally stable to acid-catalyzed hydrolysis under moderate conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may occur. The C-Br bond could be susceptible to nucleophilic substitution under strongly basic conditions.

-

Thermal Stability: The high melting point (273-276 °C) suggests good thermal stability in the solid state.

-

Photostability: As with many aromatic and heterocyclic compounds, there is a potential for photodegradation upon exposure to UV light. It is advisable to store the compound protected from light.

Conclusion

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is a molecule with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its acidic nature, conferred by the carboxylic acid group, and its potential for forming various intermolecular interactions, governed by the pyrazole ring and its substituents, are key features that will influence its biological activity and ADME properties. This guide has provided a summary of its known and predicted properties, along with detailed protocols for their experimental determination. By applying these methodologies, researchers can generate the critical data needed to advance their understanding and utilization of this promising chemical entity.

References

-

LookChem. 4-Bromopyrazole. [Link]

-

ChemBK. 4-bromopyrazole. [Link]

-

LookChem. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Link]

-

National Center for Biotechnology Information. "Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi" PubChem. [Link]

-

Solubility of Things. Pyrazine-2-carboxylic acid. [Link]

-

National Center for Biotechnology Information. "4-Bromopyrazole" PubChem. [Link]

- Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 116-127.

- Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.

-

National Center for Biotechnology Information. "5-methyl-1H-pyrazole-3-carboxylic acid" PubChem. [Link]

- Elguero, J., & Claramunt, R. M. (2013).

- Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of the Iranian Chemical Society, 20(9), 2355-2363.

- Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Drug discovery today, 24(5), 1157-1165.

-

National Center for Biotechnology Information. "4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid" PubChem. [Link]

-

MySkinRecipes. 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid. [Link]

- Patel, S. K., & Patel, J. K. (2012). QSAR on Heteroaryl-Phenyl-Substituted Pyrazole Derivatives as Selective and Potent Canine COX-2 Inhibitors. Current Research in Pharmaceutical Sciences, 2(1), 1-7.

-

ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

- Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(12), 21636-21647.

- Besson, T., & Thiéry, V. (2015). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Molecules, 20(8), 14656-14681.

-

National Center for Biotechnology Information. "Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines" PubChem. [Link]

Sources

An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: A Keystone Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its molecular structure, physicochemical properties, detailed synthetic protocols, and spectroscopic characterization. Furthermore, this document will explore its versatile applications as a foundational scaffold for synthesizing a range of biologically active compounds, grounded in authoritative scientific literature.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to form key hydrogen bonding interactions with biological targets.[2] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a cornerstone in the design of targeted therapies. 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, in particular, serves as a highly valuable and versatile building block due to the orthogonal reactivity of its functional groups.[1]

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a starting material are paramount for predictable and successful synthetic campaigns.

Molecular Identity

The definitive structure of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is presented below. It is important to consider the potential for tautomerism in pyrazoles; however, for this particular substitution pattern, the illustrated tautomer is generally the most stable.

Figure 1. 2D Molecular Structure of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. These values are crucial for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Source |

| CAS Number | 82231-52-5 | [3] |

| Molecular Formula | C₅H₅BrN₂O₂ | [3] |

| Molecular Weight | 205.01 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 273-276 °C (decomposes) | |

| Predicted pKa | 2.70 ± 0.10 | |

| Predicted XlogP | 1.2 | [4] |

Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

The synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid can be approached through a logical and scalable multi-step sequence. The following protocol is a representative method adapted from established procedures for analogous pyrazole compounds.

Synthetic Workflow Overview

The overall synthetic strategy involves three key stages: the formation of the pyrazole core via a condensation reaction, followed by regioselective bromination, and concluding with the hydrolysis of an ester intermediate to yield the final carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

-

Dissolve the ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

-

Dissolve the crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic and Spectrometric Characterization

A thorough understanding of the spectroscopic signature of a molecule is essential for reaction monitoring and quality control. The following is a predicted analysis based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, typically in the range of δ 2.2-2.5 ppm. The N-H proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and the carboxylic acid proton will also be a broad singlet, typically very downfield (δ > 12 ppm).

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the methyl carbon (around 10-15 ppm), the quaternary carbons of the pyrazole ring, and the carboxylic acid carbonyl carbon (typically > 160 ppm). The carbon atom attached to the bromine (C4) will be shifted upfield compared to the unsubstituted pyrazole.[5]

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be suitable for this compound.

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected due to the presence of bromine, with two peaks of nearly equal intensity at m/z values corresponding to the masses of the molecule containing the ⁷⁹Br and ⁸¹Br isotopes.[6]

-

Fragmentation: Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[7] For this molecule, a significant fragment would likely be the loss of the carboxylic acid group (-COOH), followed by further fragmentation of the pyrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[8]

-

C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.[8]

-

N-H Stretch: A moderate absorption in the region of 3100-3300 cm⁻¹ for the N-H stretch of the pyrazole ring.

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are expected for the pyrazole ring stretching vibrations.[9]

Applications in Drug Discovery and Agrochemicals

The utility of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid stems from the differential reactivity of its functional groups. The carboxylic acid allows for the formation of amides and esters, while the bromo substituent is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This dual functionality makes it an ideal scaffold for building molecular complexity.

Precursor to Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.[10] 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid can be elaborated into potent and selective kinase inhibitors.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BiblioBoard [openresearchlibrary.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative with significant potential in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and understanding the structural nuances of its derivatives through spectroscopic techniques is paramount for advancing research and development efforts. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound, grounded in established scientific principles and data from analogous structures.

Introduction

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid possesses a unique combination of functional groups—a carboxylic acid, a methyl group, and a bromine atom—arranged on a pyrazole ring. This arrangement presents a distinct spectroscopic fingerprint. The following sections will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing researchers with the necessary tools to identify and characterize this molecule with confidence. The causality behind experimental choices and the interpretation of the resulting data are emphasized to ensure a thorough understanding.

Molecular Structure and Spectroscopic Correlation

The structural features of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid directly influence its spectral output. The presence of a methyl group, an acidic proton, and aromatic protons on the pyrazole ring will give rise to characteristic signals in NMR spectroscopy. The carboxylic acid and N-H functionalities will produce distinct, broad absorptions in the IR spectrum, while the overall molecular weight and fragmentation patterns will be discernible through mass spectrometry.

Caption: Molecular structure of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals: a singlet for the methyl protons, a broad singlet for the carboxylic acid proton, and another broad singlet for the N-H proton of the pyrazole ring.

-

Methyl Protons (-CH₃): A singlet appearing in the upfield region, typically around δ 2.3 ppm . The exact chemical shift is influenced by the electronic environment of the pyrazole ring.

-

Carboxylic Acid Proton (-COOH): A very broad singlet in the downfield region, generally above δ 12.0 ppm . This proton is acidic and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.[1]

-

N-H Proton (pyrazole): A broad singlet, the chemical shift of which can vary significantly depending on the solvent and concentration, but is typically observed in the range of δ 11.0-14.0 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~ 2.3 | Singlet |

| -COOH | > 12.0 | Broad Singlet |

| N-H | 11.0 - 14.0 | Broad Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. We can predict the approximate chemical shifts for the five carbon atoms in the molecule based on data from similar pyrazole derivatives.[2][3]

-

Methyl Carbon (-CH₃): This carbon will appear at the highest field, around δ 10-15 ppm .

-

Pyrazole Ring Carbons (C3, C4, C5): These aromatic carbons will have shifts in the range of δ 100-150 ppm . The carbon bearing the bromine atom (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carboxyl-substituted carbon (C3) and the methyl-substituted carbon (C5) will also have distinct shifts.

-

Carboxylic Acid Carbon (-COOH): This carbonyl carbon will be the most downfield signal, expected around δ 160-170 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 10 - 15 |

| C4 (C-Br) | 100 - 110 |

| C5 (C-CH₃) | 135 - 145 |

| C3 (C-COOH) | 140 - 150 |

| -COOH | 160 - 170 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can better solubilize the compound and allows for the observation of exchangeable protons.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum for the less sensitive ¹³C nucleus.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid will be characterized by the vibrations of its carboxylic acid and pyrazole moieties.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.

-

N-H Stretch (Pyrazole): A moderate, broad peak is anticipated around 3200-3100 cm⁻¹ .

-

C-H Stretch: Absorptions for the methyl C-H bonds will appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1720-1680 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.

-

C=C and C=N Stretches (Pyrazole Ring): These will appear as medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A moderate band is expected in the 1320-1210 cm⁻¹ range.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹ .

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Pyrazole | N-H Stretch | 3200 - 3100 | Moderate, Broad |

| Methyl | C-H Stretch | ~2950 | Medium |

| Carboxylic Acid | C=O Stretch | 1720 - 1680 | Strong |

| Pyrazole Ring | C=C, C=N Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Moderate |

| Bromoalkane | C-Br Stretch | < 600 | Weak to Medium |

Experimental Protocol: FT-IR Data Acquisition (ATR Method)

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This will account for the absorbance of the crystal and the atmosphere.

-

Sample Application: Place a small amount of the solid 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid powder directly onto the ATR crystal. Use the built-in press to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

-

Data Analysis: Process the acquired spectrum (e.g., baseline correction, smoothing). Identify the characteristic absorption bands and compare them to reference data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (C₅H₅BrN₂O₂), the expected monoisotopic mass is approximately 203.95 Da.

The mass spectrum will likely show the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pattern:

Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da), the loss of the hydroxyl group (-17 Da), and the loss of the carboxyl group (-45 Da). Pyrazole rings can undergo ring cleavage.

Caption: A simplified representation of potential fragmentation pathways for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Ions

| Ion | Formula | Predicted m/z |

| [M]⁺ | [C₅H₅⁷⁹BrN₂O₂]⁺ / [C₅H₅⁸¹BrN₂O₂]⁺ | 204 / 206 |

| [M+H]⁺ | [C₅H₆⁷⁹BrN₂O₂]⁺ / [C₅H₆⁸¹BrN₂O₂]⁺ | 205 / 207 |

| [M-H₂O]⁺ | [C₅H₃⁷⁹BrN₂O]⁺ / [C₅H₃⁸¹BrN₂O]⁺ | 186 / 188 |

| [M-COOH]⁺ | [C₄H₅⁷⁹BrN₂]⁺ / [C₄H₅⁸¹BrN₂]⁺ | 159 / 161 |

| [M-Br]⁺ | [C₅H₅N₂O₂]⁺ | 125 |

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS analysis by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure of this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results. This detailed understanding is crucial for the effective utilization of this compound in the design and synthesis of novel therapeutic agents and other advanced materials.

References

- Cherry, C., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(15), 2985-2989.

-

ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]

- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development, 3(5), 133-137.

Sources

Solubility Profile of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to oral bioavailability. This guide provides an in-depth analysis of the solubility characteristics of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 82231-52-5), a heterocyclic building block of significant interest in medicinal chemistry. While specific experimental data for this compound is not widely published, this document synthesizes established principles of physical chemistry and standard pharmaceutical industry methodologies to build a predictive profile and outline a robust experimental framework for its determination. We will explore the theoretical underpinnings of its solubility based on its molecular structure, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and discuss the interpretation of this data in the context of drug discovery and development.

Chapter 1: Physicochemical Profile & Solubility Prediction

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole, a class of compounds frequently utilized in the design of bioactive molecules. Understanding its fundamental physicochemical properties is the first step in predicting its solubility behavior.

Molecular Structure and Functional Group Analysis

The structure of the molecule dictates its intermolecular interactions and, consequently, its solubility.

-

Carboxyl Group (-COOH): This is the dominant functional group influencing aqueous solubility. It is a weak acid and can act as both a hydrogen bond donor and acceptor.[1][2][3] The ionization of this group is pH-dependent, leading to a significant increase in aqueous solubility at pH values above its pKa as the highly polar carboxylate salt is formed.[1][2]

-

Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, which can participate in hydrogen bonding. While the parent pyrazole has some water solubility, it is primarily a non-polar core.[4]

-

Bromo and Methyl Groups (-Br, -CH₃): Both the bromine atom and the methyl group are hydrophobic. They increase the lipophilicity of the molecule, which generally decreases solubility in aqueous media but can improve solubility in non-polar organic solvents.[5][6] The electron-withdrawing nature of the bromine atom can also influence the acidity (pKa) of the carboxylic acid.[2]

Predicted Solubility Behavior

Based on the structural analysis, we can formulate a hypothesis regarding the compound's solubility:

-

Aqueous Solubility: Expected to be low in acidic to neutral pH due to the dominance of the non-ionized, less polar form. Solubility is predicted to increase dramatically in basic conditions (pH > pKa) as the carboxylate anion is formed.[7][8][9]

-

Organic Solvent Solubility: The molecule should exhibit good solubility in polar organic solvents like DMSO, ethanol, and methanol, owing to the "like dissolves like" principle, where these solvents can interact with both the polar carboxyl group and the less polar regions of the molecule.[10][11] Solubility in non-polar solvents like hexane is expected to be poor.[11]

A summary of the key physicochemical properties is presented below.

| Property | Value / Description | Source |

| IUPAC Name | 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid | - |

| CAS Number | 82231-52-5 | [12] |

| Molecular Formula | C₅H₅BrN₂O₂ | [12] |

| Molecular Weight | ~205.01 g/mol | [12] |

| Predicted Ionization | Weak acid; solubility is highly dependent on pH. | [7][13] |

| Predicted pKa | The pKa of the carboxylic acid is a critical parameter to be determined experimentally. | - |

| Predicted LogP | The LogP (lipophilicity) is expected to be moderate and should be determined experimentally. | - |

Chapter 2: The Duality of Solubility: Thermodynamic vs. Kinetic

In drug discovery, solubility is not a single value but is typically assessed in two distinct forms: thermodynamic and kinetic.[14][15] Understanding the difference is crucial for correctly interpreting and applying the data.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with the solid material under specific conditions (e.g., pH, temperature).[16][17] It is a critical parameter for pre-formulation and late-stage development, as it defines the upper limit of solubility.[15][16] The shake-flask method is the gold standard for its determination.[18]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock into an aqueous buffer.[15][19][20] It is a measure of how readily a compound precipitates from a supersaturated solution. This high-throughput assay is invaluable in early discovery for screening large numbers of compounds and guiding structure-activity relationship (SAR) studies.[15][20][21]

The relationship and typical workflow involving these two measurements are depicted below.

Caption: Typical workflow for solubility assessment in drug discovery.

Chapter 3: Experimental Protocols for Aqueous Solubility Determination

This chapter provides detailed, step-by-step protocols for measuring both thermodynamic and kinetic solubility. The causality behind key steps is explained to ensure robust and reliable data generation.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium solubility and is considered the definitive standard.[16][17][18] It relies on allowing an excess of the solid compound to equilibrate with the solvent over an extended period.

Principle: A supersaturated mixture of the solid compound and the buffer is agitated until the concentration of the dissolved compound in the liquid phase reaches a constant value, indicating equilibrium.

Workflow Diagram:

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Methodology:

-

Preparation:

-

Accurately weigh approximately 1-2 mg of solid 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid into a glass vial.[16] Using excess solid is critical to ensure that equilibrium can be reached with undissolved material present.[14]

-

Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4).

-

Add a precise volume (e.g., 1.0 mL) of the chosen buffer to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or rotator incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate for a sufficient duration to reach equilibrium. A 24-hour period is common, but for some crystalline compounds, 48-72 hours may be necessary.[14][22] A time-course experiment is recommended to validate the equilibration period.

-

-

Phase Separation:

-

After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.

-

Method A (Filtration): Use a low-binding filter plate (e.g., Millipore MultiScreen) to filter the suspension.[22] Discard the initial portion of the filtrate to prevent drug adsorption to the filter material.

-

Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Carefully collect the supernatant.

-

-

Quantification:

-

Prepare a standard curve of the test compound in a 50:50 mixture of acetonitrile and water.

-

Analyze the clear filtrate or supernatant using a validated analytical method, typically reverse-phase HPLC with UV detection (HPLC-UV).[17]

-

Calculate the solubility in µg/mL or µM by comparing the analytical response to the standard curve.

-

Protocol: Kinetic Solubility (Nephelometric Method)

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of a compound's precipitation tendency.[15][19][23]

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates, and the resulting turbidity is measured by light scattering (nephelometry).[19][23]

Workflow Diagram:

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Detailed Methodology:

-

Preparation:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in 100% DMSO.[20] Ensure the compound is fully dissolved.

-

In a 96-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.

-

-

Precipitation:

-

Rapidly add the aqueous buffer of choice (e.g., 98 µL of PBS, pH 7.4) to the wells. This addition initiates potential precipitation. The final DMSO concentration should be low (e.g., 1-2%) to minimize co-solvent effects.

-

-

Incubation & Measurement:

-

Data Analysis:

-

The kinetic solubility is reported as the concentration at which a significant increase in the nephelometric signal is observed compared to buffer-only controls, indicating the onset of precipitation.

-

Chapter 4: Interpreting the pH-Solubility Profile

For an acidic compound like 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, plotting solubility against pH is essential. This profile provides critical insights for formulation and predicting gastrointestinal absorption.

Principle: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized (A⁻) to non-ionized (HA) forms of the acid. Since the ionized form is significantly more soluble, the total solubility (S_T) increases as the pH rises above the pKa.

Conceptual Diagram of pH-Dependent Solubility:

Caption: Conceptual pH-solubility profile for a weak acid.

Interpretation & Application:

-

Below pKa: At pH values significantly below the pKa, the non-ionized form (R-COOH) predominates. The measured solubility in this region is the "intrinsic solubility" (S₀) of the neutral molecule.[13] Poor solubility here may predict absorption issues in the acidic environment of the stomach.

-

At pKa: The pH at which the concentrations of the ionized and non-ionized forms are equal.

-

Above pKa: As the pH increases above the pKa, the highly water-soluble carboxylate anion (R-COO⁻) becomes the dominant species, causing a logarithmic increase in total solubility.[7][8] High solubility in this region (pH 6.5-7.4) is favorable for absorption in the small intestine.

Conclusion

While direct, published solubility data for 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid is scarce, a robust understanding of its solubility profile can be achieved through the application of fundamental physicochemical principles and validated experimental methodologies. Its structure strongly suggests it is a weak acid with pH-dependent aqueous solubility, being poorly soluble at low pH and increasingly soluble at higher pH. For drug development professionals, it is imperative to experimentally determine both the kinetic and thermodynamic solubility across a range of pH values. The protocols and interpretive frameworks provided in this guide offer a comprehensive roadmap to generate this critical dataset, enabling informed decisions in lead optimization, formulation design, and overall assessment of the compound's therapeutic potential.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Fiveable. pH and Solubility. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Pearson. Dependence of Solubility on pH: Videos & Practice Problems. [Link]

-

Chemistry LibreTexts. Structure and Properties of Carboxylic Acids and their Salts. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

-

Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

LookChem. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Link]

-

Chad's Prep. 17.6 pH Effects on Solubility. [Link]

-

CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Chemguide. an introduction to carboxylic acids. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Pass My Exams. Carboxylic Acids Solubility in Water. [Link]

-

PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

-

askIITians. How does pH affect solubility?. [Link]

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

Solubility of Things. Pyrazole. [Link]

-

Solubility of Things. Pyrazine-2-carboxylic acid. [Link]

-

PubChem. Pyrazole-4-carboxylic acid. [Link]

-

ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 3. passmyexams.co.uk [passmyexams.co.uk]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. fiveable.me [fiveable.me]

- 8. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 10. lookchem.com [lookchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 4-BROMO-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 82231-52-5 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. evotec.com [evotec.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. pharmatutor.org [pharmatutor.org]

- 22. enamine.net [enamine.net]

- 23. rheolution.com [rheolution.com]

An In-depth Technical Guide to the Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid from Diethyl Oxalate

Introduction

The pyrazole nucleus is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The structural versatility and broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make pyrazole derivatives highly sought-after targets in drug discovery and development.[1][3] This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to a key intermediate, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, commencing from the readily available starting material, diethyl oxalate.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will not only detail the step-by-step synthetic protocol but also delve into the mechanistic underpinnings of each transformation, providing a solid framework for understanding and troubleshooting the synthesis.

Strategic Overview of the Synthesis

The synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid from diethyl oxalate is a multi-step process that leverages fundamental organic reactions. The overall strategy involves the construction of the pyrazole core followed by functionalization.

Caption: Overall synthetic workflow from diethyl oxalate to the target compound.

Step 1: Claisen Condensation of Diethyl Oxalate and Acetone

The synthesis commences with a mixed Claisen condensation, a cornerstone carbon-carbon bond-forming reaction in organic synthesis.[4] In this step, the enolate of acetone acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[5][6]

Mechanistic Insight

The reaction is initiated by a base, typically sodium ethoxide, which deprotonates the α-carbon of acetone to generate a resonance-stabilized enolate. This enolate then undergoes nucleophilic acyl substitution on diethyl oxalate. The resulting intermediate is a β-ketoester, ethyl 2,4-dioxopentanoate. The choice of sodium ethoxide as the base is crucial; it is critical that the alkoxide base matches the alkoxy group of the ester to prevent transesterification as a side reaction.

Caption: Mechanism of the Claisen condensation between acetone and diethyl oxalate.

Experimental Protocol

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in absolute ethanol.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1.0 equivalent) and dry acetone (1.0 equivalent) dropwise at a temperature maintained between 0-5 °C.[5]

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 2,4-dioxopentanoate may be purified by vacuum distillation.

| Parameter | Value | Reference |

| Reactants | Diethyl Oxalate, Acetone | [5] |

| Base | Sodium Ethoxide | [5] |

| Solvent | Absolute Ethanol | [5] |

| Temperature | 0-5 °C (addition), RT (reaction) | [5] |

| Typical Yield | ~60-70% | [5] |

Step 2: Cyclization with Hydrazine Hydrate

The second step involves the construction of the pyrazole ring through the cyclocondensation of the synthesized β-ketoester with hydrazine hydrate.[3][7] This is a classic and efficient method for the formation of pyrazole heterocycles.[8]

Mechanistic Insight

The reaction proceeds through a series of nucleophilic attacks and dehydration steps. One nitrogen atom of the hydrazine molecule initially attacks one of the carbonyl groups of the β-ketoester, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.

Caption: Key stages in the formation of the pyrazole ring.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise. The reaction is often exothermic, and cooling may be necessary.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a few hours to ensure complete cyclization.[7]

-

Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water.

-

Purification: The crude ethyl 5-methyl-1H-pyrazole-3-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value | Reference |

| Reactants | Ethyl 2,4-dioxopentanoate, Hydrazine Hydrate | [3][7] |

| Solvent | Ethanol or Acetic Acid | [7] |

| Temperature | Room Temperature to Reflux | [7] |

| Typical Yield | >80% | [3] |

Step 3: Bromination of the Pyrazole Ring

The third step is the regioselective bromination of the pyrazole ring at the C4 position. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation, offering milder reaction conditions compared to elemental bromine.[9][10]

Mechanistic Insight

The bromination of pyrazoles is an electrophilic aromatic substitution reaction.[11] The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. NBS serves as a source of electrophilic bromine. The reaction typically proceeds without a catalyst, although in some cases, a radical initiator may be used.[10] For electron-rich aromatic compounds, the reaction with NBS in a polar solvent like N,N-dimethylformamide (DMF) can lead to high regioselectivity.[10]

Caption: Electrophilic aromatic substitution mechanism for the bromination of the pyrazole.

Experimental Protocol

-

Reaction Setup: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in a suitable solvent such as chloroform, carbon tetrachloride, or DMF.[10][12]

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the solution. The reaction can be initiated by light or a radical initiator like AIBN if necessary, though for electron-rich pyrazoles, this is often not required.[12]

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After completion, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product, ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| Reactant | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | [9] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [9][10] |

| Solvent | Chloroform, CCl₄, or DMF | [10][12] |

| Temperature | Room Temperature to Reflux | [12] |

| Typical Yield | High | [9] |

Step 4: Ester Hydrolysis

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.[13] Basic hydrolysis, or saponification, is generally preferred for its efficiency and milder conditions.

Mechanistic Insight

Under basic conditions, a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol

-

Reaction Setup: Dissolve ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of an alcohol (e.g., ethanol or methanol) and water.[13][14]

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).[13][14]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC.[14]

-

Acidification: After cooling the reaction mixture, carefully acidify it with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3. The carboxylic acid product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, the 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid can be further purified by recrystallization.

| Parameter | Value | Reference |

| Reactant | Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | [13][14] |

| Reagent | Sodium Hydroxide or Potassium Hydroxide | [13][14] |

| Solvent | Ethanol/Water or Methanol/Water | [13] |

| Temperature | Room Temperature to Reflux | [14] |

| Typical Yield | >90% | [14] |

Conclusion and Future Perspectives

The synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid from diethyl oxalate is a well-established and efficient process that utilizes fundamental organic reactions. Each step, from the initial Claisen condensation to the final hydrolysis, is high-yielding and proceeds under relatively mild conditions. The resulting substituted pyrazole is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and agrochemicals.[15] The bromo and carboxylic acid functional groups provide handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, enabling the generation of diverse chemical libraries for biological screening.[15]

References

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Retrieved from [Link]

-

Wikipedia. (2023, December 27). Diethyl oxalate. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

IRJMETS. (n.d.). SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.

-

ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives. Retrieved from [Link]

-

BDMAEE. (2023, December 28). diethyl oxalate diethyl oxalate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.

-

HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. (n.d.). Retrieved from [Link]

-

Wiley Online Library. (2025, August 6). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Retrieved from [Link]

-

Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Retrieved from [Link]

-

Yale University. (n.d.). PS8-S05-2. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl acetopyruvate. Retrieved from [Link]

-